molecular formula C30H32N2O7 B1677309 (S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

カタログ番号: B1677309
分子量: 532.6 g/mol
InChIキー: CCNFJZLJCWVIGY-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-(3-Carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chiral carboxylic acid derivative featuring a benzoxazine core scaffold. Its structure includes:

  • A 3,4-dihydro-2H-benzo[b][1,4]oxazine ring with a stereospecific (S)-configuration at the C4 position.
  • A 3-carboxypropyl substituent at the C4 position.

特性

分子式

C30H32N2O7

分子量

532.6 g/mol

IUPAC名

(2S)-4-(3-carboxypropyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C30H32N2O7/c33-27(34)13-7-18-32-20-26(30(36)37)39-28-24(11-6-12-25(28)32)31-29(35)22-14-16-23(17-15-22)38-19-5-4-10-21-8-2-1-3-9-21/h1-3,6,8-9,11-12,14-17,26H,4-5,7,10,13,18-20H2,(H,31,35)(H,33,34)(H,36,37)/t26-/m0/s1

InChIキー

CCNFJZLJCWVIGY-SANMLTNESA-N

SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

異性体SMILES

C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

正規SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ONO-2050297;  ONO 2050297;  ONO2050297.

製品の起源

United States

準備方法

ONO-2050297の合成は、ベンゾキサジンコアの調製から始まる複数のステップを伴います。合成経路には一般的に以下のようなステップが含まれます。

ONO-2050297の工業生産方法では、これらの合成ステップをスケールアップしながら、プロセス全体を通して一貫性と品質管理を確保する必要があるでしょう。

化学反応の分析

科学研究への応用

ONO-2050297は、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

ONO-2050297 has a wide range of scientific research applications, including:

作用機序

類似化合物の比較

ONO-2050297は、CysLT1とCysLT2の両方の受容体に対してデュアルアンタゴニスト活性を持つという点でユニークです。類似の化合物としては以下のようなものがあります。

これらの化合物とは異なり、ONO-2050297はCysLT1とCysLT2の両方の受容体を標的としているため、ロイコトリエンを介した炎症に関連する疾患に対してより汎用性が高く、潜在的により効果的な治療薬となります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

Compound A: (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
  • Key Features: Contains a thiazolidine ring (5-membered ring with sulfur and nitrogen) instead of a benzoxazine. Exhibits rigidity due to the 5,5-dimethyl substitution on the thiazolidine ring .
Compound B: (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
  • Key Features: Features a dioxopiperazine-carboxamido side chain, which may confer protease inhibition properties.

Functional Group and Pharmacophore Comparison

Feature Target Compound Compound A Compound B
Core Structure Benzoxazine ring Thiazolidine ring Thiazolidine ring
Substituents 4-Phenylbutoxybenzamido 3,6-Dioxopiperazine Dioxopiperazine-carboxamido
Carboxylic Acid Groups 2 (C2 and C3 positions) 1 (C4 position) 1 (C4 position)
Stereochemistry (S)-configuration at C4 (4S)-configuration (4S)-configuration
Potential Bioactivity Unknown (limited data) Enzyme inhibition (e.g., proteases) Antibacterial/antifungal

Solubility and Physicochemical Properties

  • Target Compound : The dual carboxylic acid groups and polar benzamido substituent suggest moderate aqueous solubility, though the 4-phenylbutoxy chain may reduce solubility in polar solvents .
  • Compound A/B : The thiazolidine core and fewer ionizable groups (one carboxylic acid) likely result in lower solubility compared to the target compound, but improved lipophilicity for membrane penetration .

生物活性

(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its cytotoxicity against various cancer cell lines and its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C30H32N2O7\text{C}_{30}\text{H}_{32}\text{N}_2\text{O}_7

This structure includes a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular, it has shown IC50 values indicating significant potency:

Cell Line IC50 (μM) Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These values suggest that the compound is comparable to standard chemotherapeutic agents such as doxorubicin.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Cytotoxic Evaluation

In a study evaluating various derivatives of benzoxazine compounds, (S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid was identified as one of the most effective agents against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The study highlighted the importance of specific substituents on the benzoxazine ring that enhance biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action significantly enhances its potential as an anti-cancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。